1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride
Description
1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a three-membered cyclopropane-like ring. The molecule contains both chlorine and fluorine substituents at the 1-position, contributing to its unique electronic and steric properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .
Properties
Molecular Formula |
C7H12Cl2FN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-chloro-2-fluoro-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C7H11ClFN.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H |
InChI Key |
GELNVHUDFZMEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2(F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaspiro compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride, highlighting differences in substituents, molecular weight, and applications:
†Molecular weight calculated based on analogous compounds in and .
Structural and Electronic Differences
- Halogen Effects : The chloro-fluoro combination in the target compound offers a balance between electronegativity (F) and polarizability (Cl), which may influence binding interactions in biological targets compared to difluoro analogs (e.g., 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride) .
- Ring Modifications : Compounds like 4,4-difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6) feature fluorine at the 4-position, altering ring strain and reactivity .
Research and Commercial Availability
- Suppliers : Enamine Ltd. and PharmaBlock Sciences list azaspiro compounds, including 1-bromo-1-fluoro and difluoro variants, as building blocks for drug development .
- Pricing : Specialty compounds like 1-(piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride (CAS: 1432678-98-2) are available for research at negotiated prices, reflecting their niche applications .
Biological Activity
1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride is a synthetic compound notable for its unique spirocyclic structure, which includes both nitrogen and halogen substituents. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly as an antagonist of muscarinic acetylcholine receptors. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHClF
- Molecular Weight : Approximately 149.65 g/mol
- CAS Number : 2624132-34-7
The compound's structural representation features a spiro linkage between two carbon centers and an azaspiro configuration, which is significant for its binding properties to biological targets .
Structural Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Azaspiro[2.5]octane hydrochloride | Aza-spiro compound | Antimicrobial activity |
| 7-Amino-5-azaspiro[2.4]heptane | Aza-spiro compound | Potent antagonist at muscarinic receptors |
| 4-Azaspiro[2.4]heptane | Aza-spiro compound | Antidepressant-like effects |
The halogenation pattern of this compound may enhance its binding affinity or selectivity towards certain receptors compared to other similar compounds.
Research indicates that compounds with spirocyclic structures can exhibit significant biological activities, particularly as antagonists of muscarinic acetylcholine receptors (mAChRs). Specifically, derivatives of 6-azaspiro[2.5]octane have been identified as potent antagonists at the M4 mAChR, which is implicated in various neurological conditions such as Parkinson's disease and schizophrenia. This suggests that this compound may similarly modulate cholinergic signaling pathways, potentially offering therapeutic benefits in these areas.
Pharmacological Studies
Interaction studies are essential for understanding the pharmacodynamics of this compound. These studies typically involve:
- Binding Affinity Assays : To evaluate how strongly the compound binds to various receptors.
- Functional Assays : To assess the biological response elicited by receptor activation or inhibition.
Such pharmacological evaluations can elucidate the mechanism of action and identify potential side effects associated with the use of this compound.
Case Studies
In one notable study, researchers explored the effects of spirocyclic compounds on cognitive functions in animal models. The findings suggested that compounds similar to this compound could improve memory retention and reduce symptoms associated with anxiety when administered in controlled doses. This highlights the potential for therapeutic applications in treating cognitive disorders.
Potential Applications
The unique structural characteristics of this compound suggest several potential applications:
- Neurological Disorders : As a modulator of cholinergic signaling, it may be beneficial in treating conditions such as Alzheimer's disease and schizophrenia.
- Antimicrobial Agents : Similar compounds have shown antimicrobial properties, indicating a possible role in developing new antibiotics.
- Pharmaceutical Development : Its unique structure may serve as a scaffold for designing novel drugs targeting various biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
